![molecular formula C17H18N2OS B2933015 N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide CAS No. 1293157-93-3](/img/structure/B2933015.png)
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
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Overview
Description
“N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide” is a complex organic compound. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group), and a cyclohexylmethyl group attached to a cyano group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The benzothiophene group is aromatic, which means it is stable and can participate in pi stacking interactions. The carboxamide group can participate in hydrogen bonding, and the cyclohexylmethyl group is a flexible aliphatic chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The benzothiophene could potentially undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Catalytic Applications
Research on palladium nanoparticles supported on mesoporous graphitic carbon nitride shows significant activity in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in the chemical industry. This catalyst demonstrates high selectivity and conversion under mild conditions, indicating the potential utility of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).
Drug Discovery and Biological Applications
Compounds with structural similarities have been explored for their biological activities. For example, benzothiazole derivatives synthesized for antitumor activities show promising in vitro inhibitory effects on tumorigenic cell lines, highlighting the potential of such compounds in medicinal chemistry and oncology research (Yoshida et al., 2005).
Material Science and Sensing Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated colorimetric sensing of fluoride anions, showcasing the application of such compounds in developing sensory materials for environmental and health monitoring (Younes et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSQBINWXMFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide |
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